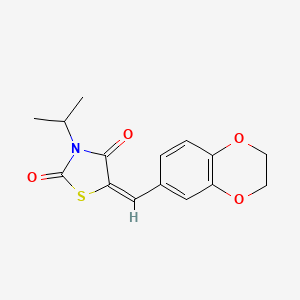
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 3-(propan-2-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
科学的研究の応用
(5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism by which (5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for replacing fluids and electrolytes.
Uniqueness
(5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique thiazolidine-2,4-dione core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C15H15NO4S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H15NO4S/c1-9(2)16-14(17)13(21-15(16)18)8-10-3-4-11-12(7-10)20-6-5-19-11/h3-4,7-9H,5-6H2,1-2H3/b13-8+ |
InChIキー |
LYEHFTVBBKZZHA-MDWZMJQESA-N |
異性体SMILES |
CC(C)N1C(=O)/C(=C\C2=CC3=C(C=C2)OCCO3)/SC1=O |
正規SMILES |
CC(C)N1C(=O)C(=CC2=CC3=C(C=C2)OCCO3)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-bromo-1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11611627.png)
![2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B11611630.png)
![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}propan-1-one](/img/structure/B11611638.png)
![ethyl (3aS,4R,9bR)-4-[4-(propan-2-yl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11611653.png)
![7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611656.png)
![Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate](/img/structure/B11611664.png)

![3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B11611671.png)
![4-[3-(4-chlorophenyl)-1-(6-chloro-4-phenylquinazolin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B11611673.png)
![4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline](/img/structure/B11611677.png)
![methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11611679.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11611682.png)
![5-[(E)-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11611684.png)
![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611690.png)
